molecular formula C21H24N4O2S B2622806 N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide CAS No. 1009237-53-9

N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

Cat. No.: B2622806
CAS No.: 1009237-53-9
M. Wt: 396.51
InChI Key: SHUKGFKSOARXNZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a synthetic organic compound recognized in scientific literature as a potent and selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1). This compound functions by targeting the kinase domain, effectively suppressing DAPK1's catalytic activity, which plays a central role in mediating apoptotic cell death and autophagy. The primary research value of this inhibitor lies in its utility as a precise chemical probe to elucidate the complex signaling pathways governed by DAPK1, which are implicated in neurodegenerative diseases, ischemia, and tumor suppression. Its application is critical in foundational research exploring cellular stress responses, enabling scientists to dissect the mechanistic role of DAPK1 in various in vitro and cell-based models. Investigations into this compound, as referenced in patent literature https://patents.google.com/patent/US20140088057A1/en , highlight its potential in developing therapeutic strategies for conditions where modulation of programmed cell death is desired.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-14-8-9-17(15(2)12-14)24-19(26)13-18-20(27)22-10-11-25(18)21(28)23-16-6-4-3-5-7-16/h3-9,12,18H,10-11,13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUKGFKSOARXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylcarbamothioyl Group: This step involves the reaction of the piperazine derivative with phenyl isothiocyanate in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the piperazine derivative with 2,4-dimethylphenylacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities, including:

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, highlighting the potential of this compound in treating bacterial infections.
  • Cytotoxicity :
    • Research into the cytotoxic effects of this compound has shown promising results against cancer cell lines. For example, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's.

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit cell proliferation in various cancer cell lines. For instance, a study evaluating the effects of structurally similar compounds found that some exhibited IC50 values below 10 µM against breast cancer cell lines.

Antimicrobial Efficacy

A recent study screened various derivatives for antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. Compounds similar to N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide showed MIC values below 50 µg/mL, indicating strong antibacterial properties.

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 256 µg/mL
AntimicrobialStaphylococcus aureusMIC < 50 µg/mL
CytotoxicityBreast Cancer Cell LinesIC50 < 10 µM
Enzyme InhibitionAcetylcholinesteraseIC50 < 5 µM

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Piperazine-Based Acetamides with Varied Substitutions

The piperazine ring in the target compound is substituted with a phenylcarbamothioyl group, distinguishing it from analogs with alternative substituents:

  • N-(3-Methylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide (): Differs only in the position of the methyl group on the phenyl ring (3-methyl vs. 2,4-dimethyl). This positional isomerism may influence steric effects and binding affinity to target proteins.
  • N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazinyl)acetyl]-3-oxopiperazin-2-yl}acetamide (): Features a 4-chlorophenyl group and an ethylpiperazinyl acetyl substituent.
Table 1: Structural Comparison of Piperazine-Based Acetamides
Compound Name Key Substituents Biological Relevance Reference
Target Compound 2,4-Dimethylphenyl, phenylcarbamothioyl Potential enzyme inhibition
N-(3-Methylphenyl)-...piperazin-2-yl]acetamide 3-Methylphenyl, phenylcarbamothioyl Structural isomer; similar synthetic route
N-(4-Chlorophenyl)-...piperazinyl}acetamide 4-Chlorophenyl, ethylpiperazinyl acetyl Enhanced electronegativity

Biological Activity

N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2}, and it features a piperazine ring substituted with a phenylcarbamothioyl group. The structural complexity allows for diverse interactions within biological systems, particularly in enzyme inhibition and receptor binding.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamide have shown promising results in inhibiting tumor cell proliferation through various pathways:

  • Mechanism of Action : The inhibition of dihydrofolate reductase (DHFR) has been suggested as a mechanism through which these compounds exert their antitumor effects. By reducing NADP and NADPH levels, these compounds destabilize DHFR, leading to impaired cell growth .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that certain benzamide derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory activities. They may modulate inflammatory pathways by inhibiting cytokine production or by acting on specific receptors involved in inflammation .

Case Study 1: Antitumor Efficacy

A study involving the synthesis of novel benzamide derivatives reported that one compound significantly inhibited the proliferation of cancer cells in vitro. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways, particularly those regulating cell cycle progression and apoptosis .

Case Study 2: Antimicrobial Testing

In another investigation, a series of synthesized benzamide derivatives were tested against common pathogens. Results showed that several compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Activity Type Mechanism Reference
AntitumorInhibition of DHFR
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production

Q & A

Q. What synthetic methodologies are employed to prepare N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide, and how are intermediates optimized?

Answer: The synthesis of this compound typically involves multi-step reactions. A general approach includes:

Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing halogens with thioamide or piperazine moieties) .

Reduction steps using agents like iron powder in acidic media to convert nitro intermediates to amines .

Condensation reactions with carbodiimide-based coupling agents (e.g., DCC or EDC) to form acetamide bonds .
Optimization involves adjusting reaction temperatures, solvent systems (e.g., DMF or THF), and stoichiometric ratios of reactants. Purity is validated via TLC and HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer: Key methods include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, acetamide carbonyl at δ ~170 ppm) .
    • 2D NMR (COSY, HSQC) resolves structural ambiguities in the piperazine-thiocarbamoyl moiety .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved using computational tools?

Answer: Discrepancies in X-ray diffraction data (e.g., unit cell parameters or thermal motion artifacts) are addressed by:

Refinement with SHELXL: Adjusts atomic displacement parameters and validates hydrogen bonding networks .

Packing analysis in Mercury: Compares crystal packing motifs (e.g., π-π stacking or hydrogen bonds) with analogous structures to identify outliers .

Density Functional Theory (DFT): Computes theoretical bond lengths/angles to cross-check experimental data .
For example, if the thiocarbamoyl group exhibits unusual torsion angles, Mercury’s "packing similarity" tool identifies deviations from database averages .

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity in derivatives of this compound?

Answer: SAR studies involve:

Systematic substituent variation:

  • Modify phenyl (electron-withdrawing/-donating groups) or piperazine (alkylation/sulfonation) moieties .

In vitro assays:

  • Enzyme inhibition: Measure IC₅₀ values against target enzymes (e.g., α-glucosidase) .
  • Antimicrobial activity: Test MIC values against bacterial/fungal strains .

Computational modeling:

  • Molecular docking (AutoDock Vina) predicts binding affinities to biological targets.
  • DFT calculations correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Example SAR Table:

Substituent PositionBioactivity (IC₅₀, μM)Key Interaction
2,4-Dimethylphenyl12.3 ± 0.5Hydrophobic pocket
4-Fluorophenyl8.9 ± 0.7Halogen bonding

Q. How should contradictory bioassay data (e.g., conflicting IC₅₀ values) be addressed methodologically?

Answer: Contradictions arise from variability in assay conditions. Mitigation strategies include:

Standardization:

  • Use identical solvent systems (e.g., DMSO concentration ≤1% v/v) and cell lines (e.g., HEK293 vs. HepG2) .

Dose-response validation:

  • Repeat assays with 8–12 concentration points to improve curve fitting .

Orthogonal assays:

  • Cross-validate enzyme inhibition data with cell-based viability assays (e.g., MTT) .

Statistical analysis:

  • Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance .

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